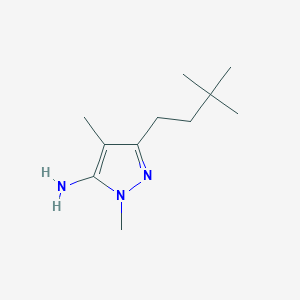

3-(3,3-Dimethylbutyl)-1,4-dimethyl-1H-pyrazol-5-amine

Descripción

3-(3,3-Dimethylbutyl)-1,4-dimethyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 3,3-dimethylbutyl substituent at position 3 and methyl groups at positions 1 and 4 of the pyrazole ring. Pyrazole derivatives are widely studied for their versatility in medicinal chemistry, often serving as scaffolds for anti-inflammatory, antimicrobial, and kinase-inhibitory agents .

Propiedades

Fórmula molecular |

C11H21N3 |

|---|---|

Peso molecular |

195.30 g/mol |

Nombre IUPAC |

5-(3,3-dimethylbutyl)-2,4-dimethylpyrazol-3-amine |

InChI |

InChI=1S/C11H21N3/c1-8-9(6-7-11(2,3)4)13-14(5)10(8)12/h6-7,12H2,1-5H3 |

Clave InChI |

UVAUODSXROWBDY-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(N(N=C1CCC(C)(C)C)C)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Dimethylbutyl)-1,4-dimethyl-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a pyrazole derivative with 3,3-dimethylbutyl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-(3,3-Dimethylbutyl)-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

3-(3,3-Dimethylbutyl)-1,4-dimethyl-1H-pyrazol-5-amine has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-(3,3-Dimethylbutyl)-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Key Observations :

- Steric Effects : The branched 3,3-dimethylbutyl chain may introduce greater steric hindrance than linear alkyl or aryl substituents, impacting binding to biological targets .

- Electronic Effects : Unlike sulfonyl- or halogen-containing analogs (e.g., 4h, 4k in ), the target compound lacks electron-withdrawing groups, which may limit its hydrogen-bonding capacity .

Actividad Biológica

3-(3,3-Dimethylbutyl)-1,4-dimethyl-1H-pyrazol-5-amine, with the CAS number 1697568-89-0, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of pyrazole-based derivatives known for their diverse pharmacological properties, including antioxidant, anti-diabetic, anti-inflammatory, and neuroprotective effects.

Chemical Structure and Properties

The molecular formula of 3-(3,3-Dimethylbutyl)-1,4-dimethyl-1H-pyrazol-5-amine is C11H21N3, with a molecular weight of 195.30 g/mol. Its structure consists of a pyrazole ring substituted with dimethyl and dimethylbutyl groups, which may influence its biological activity by enhancing lipophilicity and modulating receptor interactions.

Antioxidant Activity

Research indicates that pyrazole derivatives exhibit significant antioxidant properties. The compound's ability to scavenge free radicals can be attributed to the presence of electron-donating groups on the pyrazole ring. In vitro assays have demonstrated that similar compounds can reduce oxidative stress markers in various cell lines.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 7c | 4.54 | Antioxidant |

| 11a | 5.20 | Antioxidant |

Anti-Diabetic Activity

The anti-diabetic potential of pyrazole derivatives often stems from their ability to inhibit enzymes such as α-amylase and α-glucosidase, which are critical in carbohydrate metabolism. In studies involving related compounds, significant inhibition percentages were observed:

| Compound | α-Amylase Inhibition (%) | α-Glucosidase Inhibition (%) |

|---|---|---|

| 7c | 78 | 72 |

| 11a | 75 | 70 |

These results suggest that 3-(3,3-Dimethylbutyl)-1,4-dimethyl-1H-pyrazol-5-amine may similarly exhibit potent anti-diabetic effects.

Neuroprotective Effects

The neuroprotective capabilities of pyrazole derivatives have been explored in the context of Alzheimer’s disease. Compounds similar to 3-(3,3-Dimethylbutyl)-1,4-dimethyl-1H-pyrazol-5-amine have shown to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline.

| Compound | AChE Inhibition (%) |

|---|---|

| 7c | 65 |

| 11a | 60 |

This inhibition suggests a potential role in enhancing cholinergic transmission and improving cognitive function.

Case Studies

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

- Synthesis and Evaluation : A study synthesized multiple pyrazole derivatives and evaluated their biological activities against various targets including cancer cell lines and bacterial strains. The findings indicated that compounds similar to our target exhibited significant cytotoxicity against certain cancer types.

- In Silico Analysis : Computational studies have assessed the drug-likeness and toxicity profiles of these compounds. For instance, compound 7c was found to be non-mutagenic and did not inhibit hERG channels, indicating a favorable safety profile for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.